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Suc-ala-phe-pro-phe-pna -

Suc-ala-phe-pro-phe-pna

Catalog Number: EVT-8253794
CAS Number:
Molecular Formula: C36H40N6O9
Molecular Weight: 700.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of Suc-ala-phe-pro-phe-pna typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The key steps include:

  1. Preparation of the Resin: A suitable resin is selected to anchor the first amino acid.
  2. Coupling Reaction: Amino acids are activated (often using coupling reagents like DIC or HATU) and added sequentially to form peptide bonds.
  3. Cleavage and Deprotection: Once the desired sequence is achieved, the peptide is cleaved from the resin and any protecting groups are removed.
  4. Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and reaction time to enhance yield and purity. The final product can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of Suc-ala-phe-pro-phe-pna consists of a sequence of amino acids linked by peptide bonds, with a succinyl group at the N-terminus and a p-nitroanilide group at the C-terminus. This structure is crucial for its function as a substrate in enzymatic reactions.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₅S
  • Molecular Weight: 342.38 g/mol
  • Structural Features: The presence of the p-nitroanilide moiety allows for colorimetric detection during enzymatic assays, making it a useful tool for studying enzyme kinetics .
Chemical Reactions Analysis

Reactions

Suc-ala-phe-pro-phe-pna undergoes hydrolysis in the presence of specific enzymes, particularly peptidyl-prolyl isomerases like Pin1. The reaction typically involves:

  1. Enzyme Binding: The substrate binds to the active site of the enzyme.
  2. Catalysis: The enzyme facilitates the conversion of the substrate into products by lowering the activation energy required for the reaction.
  3. Release of Products: The hydrolysis products are released, which can be quantitatively measured.

Technical Details

The reaction kinetics can be monitored using spectrophotometric methods, where changes in absorbance correlate with substrate concentration over time .

Mechanism of Action

Process

The mechanism of action for Suc-ala-phe-pro-phe-pna involves its role as a substrate for peptidyl-prolyl isomerases. These enzymes catalyze the cis-trans isomerization of proline residues within peptides, which is critical for proper protein folding and function.

Data

Studies have shown that Suc-ala-phe-pro-phe-pna can effectively compete with natural substrates for enzyme binding sites, allowing researchers to investigate enzyme specificity and activity under various conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Sensitive to hydrolysis when exposed to aqueous environments without protective groups.

Relevant analyses include stability tests under varying conditions to determine optimal storage and usage parameters .

Applications

Suc-ala-phe-pro-phe-pna has several scientific applications:

  1. Enzyme Kinetics Studies: Used to measure the activity of peptidyl-prolyl isomerases.
  2. Drug Development: Serves as a model compound for screening inhibitors or activators of specific enzymes.
  3. Immunology Research: Investigated for its immunosuppressive properties in various biological contexts .

This compound facilitates advancements in understanding protein dynamics and enzyme functionality, contributing significantly to biochemical research endeavors.

Enzymological Profiling of Suc-Ala-Phe-Pro-Phe-pNA as a Proteolytic Substrate

Kinetic Analysis of Enzyme-Substrate Interactions in Serine Protease Systems

Suc-Ala-Phe-Pro-Phe-para-nitroanilide (pNA) serves as a chromogenic substrate for quantifying serine protease activity through the release of yellow para-nitroaniline (λmax = 405 nm). Its kinetic behavior follows Michaelis-Menten principles, with hydrolysis rates dependent on enzyme-substrate complex formation and catalytic efficiency. Studies reveal significant kinetic variability across serine proteases:

Table 1: Kinetic Parameters of Suc-Ala-Phe-Pro-Phe-pNA Hydrolysis

Enzyme SourceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Monacrosporium cystosporium Serine Protease167 ± 1512.3 ± 0.97.37 × 10⁴ [6]
Bovine α-Chymotrypsin89 ± 88.7 ± 0.69.78 × 10⁴ [1]
Human Leukocyte Elastase420 ± 353.2 ± 0.37.62 × 10³ [3]

The fungal protease from Monacrosporium cystosporium exhibits higher catalytic turnover (kcat) but lower substrate affinity (Km) compared to bovine α-chymotrypsin, indicating structural differences in active-site architecture. The pH-activity profile peaks between pH 7.0–9.0, consistent with serine-dependent nucleophilic attack facilitated by the catalytic triad [6] [3]. Substrate inhibition occurs at concentrations >500 μM due to non-productive binding in the S' subsites, observed in stopped-flow fluorescence quenching assays [1].

Mechanistic Studies on Cleavage Specificity for Proline-Containing Peptide Sequences

The Pro-Phe scissile bond in Suc-Ala-Phe-Pro-Phe-pNA is selectively hydrolyzed due to proline's unique conformational constraints:

  • Steric Constraints: Proline's pyrrolidine ring restricts φ dihedral angles, positioning the Phe carbonyl carbon optimally for nucleophilic attack. X-ray crystallography of protease-Suc-Ala-Phe-Pro-Phe-pNA complexes shows substrate distortion at Pro-Phe, shortening the distance between the catalytic serine and scissile bond to ≤3.5 Å [8].
  • Subsite Interactions: Molecular dynamics simulations reveal that Phe at P2 forms π-stacking with protease aromatic residues (e.g., Trp215 in chymotrypsin), while Pro at P1' occupies a hydrophobic pocket with high shape complementarity. Mutagenesis of this pocket (e.g., Val → Ala) reduces kcat/Km by 10-fold [8] [3].
  • PPCE Specificity: Post-proline cleaving enzymes (PPCEs) like prolyl oligopeptidase (S9 family) hydrolyze this substrate with 50-fold greater efficiency than non-proline-specific proteases. The β-propeller domain excludes large proteins, limiting cleavage to oligopeptides like Suc-Ala-Phe-Pro-Phe-pNA [8].

Table 2: Cleavage Specificity of Proteases Toward Proline Bonds

Protease TypeRelative Activity (vs. Suc-AAPF-pNA)Primary Cleavage Site
Prolyl Oligopeptidase (S9)100%P1' Pro ↓ Phe
Chymotrypsin (S1)22%P1 Phe ↓ Pro
Fungal Serine Protease (S8)85%P1' Pro ↓ Phe

Comparative Substrate Efficiency Across Mammalian vs. Microbial Protease Families

Suc-Ala-Phe-Pro-Phe-pNA discrimination between protease families highlights evolutionary adaptations:

  • Mammalian Proteases: Elastase-like enzymes exhibit low efficiency (kcat/Km < 10⁴ M⁻¹s⁻¹) due to shallow S1' subsites incompatible with proline. Pancreatic chymotrypsin shows moderate activity by accommodating Phe at S1 but suffers steric clash at S1' when proline occupies P1' [3] [7].
  • Microbial Proteases: Fungal serine proteases (e.g., Monacrosporium Mc1) achieve 10-fold higher kcat/Km than mammalian counterparts due to flexible S1' loops that adjust for proline binding. Bacterial PPCEs like Streptomyces prolyl dipeptidase (M9D family) hydrolyze Leu-Pro-Pro-Pro-Pro-Pro but show negligible activity toward Suc-Ala-Phe-Pro-Phe-pNA, indicating strict length dependency [6] [8].
  • Thermostability Correlation: Microbial proteases retain ≥80% activity at 50–60°C, while mammalian enzymes denature above 45°C. This thermal resilience enhances Suc-Ala-Phe-Pro-Phe-pNA turnover in extremophiles [6].

Allosteric Modulation Effects in Multi-Domain Proteolytic Complexes

Allosteric regulation alters Suc-Ala-Phe-Pro-Phe-pNA hydrolysis kinetics in multi-domain proteases via conformational shifts:

  • Domain Communication: In prolyl oligopeptidase (POP), ligand binding to the β-propeller domain triggers hinge motion that repositions the catalytic α/β-hydrolase domain. Small-angle X-ray scattering shows compaction of POP by 8 Å upon Suc-Ala-Phe-Pro-Phe-pNA binding, increasing kcat 3-fold without Km change [4] [8].
  • Allosteric Activators: Inositol hexakisphosphate (InsP6) binds rhomboid proteases (e.g., RHBDL4) 15 Å from the active site, inducing β-flap restructuring that enhances catalytic Ser nucleophilicity. Pre-incubation with 10 μM InsP6 accelerates Suc-Ala-Phe-Pro-Phe-pNA hydrolysis by 40% in ER-resident proteases [10].
  • Allosteric Inhibitors: Cyclophilin inhibitors like cyclosporin A bind the regulatory domain of prolyl peptidases, shifting the conformational ensemble toward inactive states. Fluorescence polarization assays confirm reduced Suc-Ala-Phe-Pro-Phe-pNA binding (Kd increases 6-fold) without active-site occlusion [4] [10].

Table 3: Allosteric Modulators Affecting Suc-Ala-Phe-Pro-Phe-pNA Hydrolysis

ProteaseAllosteric EffectorEffect on kcatEffect on KmProposed Mechanism
Prolyl OligopeptidaseCyclosporin A↓ 85%Stabilizes closed conformation
Rhomboid RHBDL4Inositol hexakisphosphate↑ 40%Induces active-site remodeling
HtrA2 Serine ProteasePDZ domain ligands↑ 200%↓ 50%Enhances substrate affinity

Properties

Product Name

Suc-ala-phe-pro-phe-pna

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C36H40N6O9

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C36H40N6O9/c1-23(37-31(43)18-19-32(44)45)33(46)40-29(22-25-11-6-3-7-12-25)36(49)41-20-8-13-30(41)35(48)39-28(21-24-9-4-2-5-10-24)34(47)38-26-14-16-27(17-15-26)42(50)51/h2-7,9-12,14-17,23,28-30H,8,13,18-22H2,1H3,(H,37,43)(H,38,47)(H,39,48)(H,40,46)(H,44,45)/t23-,28-,29-,30-/m0/s1

InChI Key

XOQTWYDDUUZVEY-SUFMYBPMSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O

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